N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide-based compound featuring a pyrimidine core substituted with methyl and pyrrolidine groups, linked to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. This structure combines aromatic heterocycles with a sulfonamide pharmacophore, a design common in inhibitors targeting enzymatic or receptor-mediated pathways.
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-10-18(22-6-2-3-7-22)21-17(20-13)12-19-27(23,24)14-4-5-15-16(11-14)26-9-8-25-15/h4-5,10-11,19H,2-3,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQJSQKBDFINMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is PDE9A . PDE9A is a phosphodiesterase enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in signal transduction pathways.
Mode of Action
The compound acts as an inhibitor of PDE9A. By inhibiting PDE9A, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This increase in cGMP can have various effects depending on the specific cellular context, but it often leads to the activation of cGMP-dependent protein kinases, which can phosphorylate a variety of target proteins and lead to changes in cellular function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway . By inhibiting PDE9A and thereby increasing cGMP levels, the compound can enhance cGMP signaling. This can lead to a variety of downstream effects, including the activation of cGMP-dependent protein kinases and the modulation of ion channels.
Pharmacokinetics
The compound has been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans. .
Result of Action
The compound has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents. It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. These results suggest that the compound could potentially be used as a therapeutic agent for cognitive disorders.
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.49 g/mol. The structural complexity includes a pyrimidine ring, a pyrrolidine moiety, and a benzo[dioxine] sulfonamide group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 372.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as a PDE9A inhibitor , which has implications for increasing levels of cyclic GMP (cGMP) in neuronal tissues. This action is believed to enhance cognitive function and synaptic stability in models of neurodegeneration .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit procognitive effects in rodent models. For instance, PDE9A inhibitors have been shown to elevate cGMP levels in the brain and cerebrospinal fluid (CSF), leading to improved cognitive performance .
Antitumor Activity
The sulfonamide component may provide additional benefits in cancer therapy by modulating pathways involved in tumor growth and survival. The compound has been evaluated for its potential to inhibit specific kinases associated with cancer progression .
Immune Modulation
In vitro studies have demonstrated that related compounds can enhance immune responses by modulating PD-1/PD-L1 interactions, which are crucial for T-cell activation . This suggests that the compound may have roles in immunotherapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Cognitive Enhancement : A study demonstrated that PDE9A inhibitors led to significant improvements in memory retention in rodent models .
- Cancer Inhibition : In another study focusing on PARP inhibitors for cancer therapy, similar compounds showed potent inhibitory effects against PARP1, suggesting potential for use in combination therapies for cancers with DNA repair deficiencies .
- Immunotherapy Applications : Research indicated that certain derivatives could effectively block PD-L1 interactions at nanomolar concentrations, enhancing T-cell responses against tumors .
Scientific Research Applications
Chemical Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 485.6 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit anticancer properties. In vitro assays have shown that such compounds can inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis and inhibit key signaling pathways involved in cancer cell survival and proliferation.
- Case Study : A derivative was tested against human cancer cell lines (HEPG2, MCF7) and demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency against these cancer types .
PDE Inhibition
The compound has been identified as a potential phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating conditions like depression and cognitive disorders due to their role in modulating cyclic nucleotide levels.
- Mechanism of Action : By selectively inhibiting certain PDE isoforms, the compound can elevate intracellular cGMP levels, which is associated with enhanced neuronal signaling and cognitive function.
- Case Study : A related compound was evaluated for its ability to improve cognitive function in rodent models by increasing cGMP levels in the brain .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been assessed through various studies:
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Good |
| Half-life | 4–6 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urinary |
These parameters indicate a favorable profile for further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its hybrid structure:
- Pyrimidine-pyrrolidine moiety : Similar to compounds in and , which utilize pyrrolidine-substituted pyrimidines for enhanced binding affinity.
- Dihydrobenzo[dioxine] sulfonamide : A recurring motif in , and 9, where this group contributes to solubility and target engagement.
Key structural analogs :
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-2-(3-(pyrrolidin-1-yl)propoxy)quinoline-6-carboxamide (): Shares the dihydrobenzo[dioxine] sulfonamide and pyrrolidine groups but incorporates a quinoline-carboxamide backbone instead of pyrimidine.
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (): Features bis-sulfonamide groups on the dihydrobenzo[dioxine] scaffold, highlighting modular sulfonamide derivatization.
Comparison of Yields and Conditions :
The target compound’s synthesis may face challenges in regioselectivity due to the pyrimidine-pyrrolidine moiety, requiring optimized catalysts or protecting groups .
Physicochemical Properties
Melting Points and Solubility :
- The dihydrobenzo[dioxine] sulfonamide scaffold generally confers moderate solubility in polar solvents (e.g., DMF, DCM) but variable melting points:
- Pyrrolidine-containing analogs (e.g., ) exhibit lower melting points (~100–150°C), suggesting enhanced conformational flexibility.
Commercial Availability : 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives are commercially available (e.g., 250 mg for USD 78, 98% purity), underscoring their accessibility for further derivatization .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. Key parameters include:
- Solvents : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .
- Temperature : Room temperature to reflux (60–120°C) to balance reaction rate and stability of intermediates .
- Catalysts/Reagents : Triethylamine or sodium hydroxide for deprotonation; coupling agents like EDCI/HOBt for amide bond formation .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm connectivity of the pyrimidine, pyrrolidine, and dihydrodioxine moieties .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ ion at m/z 421.5) .
- X-ray crystallography : For resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonds involving sulfonamide groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer :
- Modify substituents : Replace the 4-methyl group on the pyrimidine ring with electron-withdrawing groups (e.g., -CF) to enhance interactions with hydrophobic pockets .
- Vary the pyrrolidine moiety : Introduce sp-hybridized substituents (e.g., piperidine) to probe steric effects .
- Assay selection : Use enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values across derivatives .
- Data Analysis : Correlate substituent electronic properties (Hammett constants) with activity trends using multivariate regression .
Q. How to resolve contradictions in solubility data across experimental batches?
- Methodological Answer :
- Controlled crystallization : Recrystallize from ethanol/water mixtures to isolate polymorphs, which may exhibit differing solubility .
- Purity assessment : Use DSC (differential scanning calorimetry) to detect impurities affecting solubility. Ensure >95% purity via HPLC .
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid to identify batch-specific discrepancies .
Q. What strategies mitigate low yields during the sulfonamide coupling step?
- Methodological Answer :
- Activation of sulfonic acid : Pre-activate with SOCl or PCl to form sulfonyl chloride intermediates .
- Catalytic systems : Employ Pd-mediated coupling (e.g., Pd(dba)/XantPhos) for C–N bond formation under inert atmospheres .
- Stoichiometry optimization : Use a 1.5:1 molar ratio of amine to sulfonyl chloride to reduce side reactions .
Biological Evaluation Questions
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Methodological Answer :
- Cytotoxicity : MTT assay against HEK-293 or HepG2 cells to establish safety margins (IC > 100 µM preferred) .
- Target-specific assays : Fluorescence polarization for kinase inhibition; FRET-based protease assays .
- Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability .
Q. How to address instability of the compound in biological matrices?
- Methodological Answer :
- Stabilization additives : Include 0.1% BSA in buffer to prevent nonspecific binding .
- LC-MS/MS quantification : Use deuterated internal standards (e.g., D-labeled analog) to correct for degradation during analysis .
- Storage conditions : Lyophilize and store at -80°C under argon to minimize hydrolysis of the sulfonamide group .
Data Interpretation Questions
Q. How to analyze conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
- Metabolite identification : Use HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Dose-response recalibration : Adjust in vitro assays to reflect in vivo exposure levels (e.g., µM vs. nM concentrations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
